molecular formula C21H19N3O4 B2954192 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one CAS No. 1207016-07-6

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one

Cat. No.: B2954192
CAS No.: 1207016-07-6
M. Wt: 377.4
InChI Key: RDAQSXPADXAYNM-UHFFFAOYSA-N
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Description

The compound “3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4(1H)-one” is a complex organic molecule. It contains a quinolinone group, which is a type of heterocyclic compound, and an oxadiazole group, another type of heterocycle. The presence of the dimethoxyphenyl group suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures, including a quinolinone and an oxadiazole, which are both heterocyclic compounds. These rings are likely to contribute significantly to the compound’s overall properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents it might have. For example, the presence of the dimethoxyphenyl group might make it more hydrophobic (water-repelling), while the oxadiazole could potentially make it more reactive .

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

  • Antimicrobial Activities : N-Mannich bases derived from 1,3,4-oxadiazole, which include structures similar to the query compound, have shown significant in vitro inhibitory activity against pathogenic Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. Certain derivatives displayed broad-spectrum antibacterial activities with minimal inhibitory concentration (MIC) values ranging from 0.5–8 μg/mL, indicating their potential as antimicrobial agents (L. H. Al-Wahaibi et al., 2021).

  • Anti-Proliferative Activities : The same study also reported that these compounds exhibit anti-proliferative activity against several cancer cell lines, including prostate cancer (PC3), human colorectal cancer (HCT-116), human hepatocellular carcinoma (HePG-2), human epithelioid carcinoma (HeLa), and human breast cancer (MCF7). This suggests their potential use in cancer therapy (L. H. Al-Wahaibi et al., 2021).

Synthetic Chemistry Applications

  • Synthetic Routes and Derivatives : Research into the synthesis of quinazolinone and oxadiazole derivatives, which share structural similarities with the compound , has yielded novel molecules with promising biological activities. These include the synthesis of novel 3-benzyl-4(3H)quinazolinone analogues and investigations into their antitumor activities. Such studies highlight the compound's versatility as a scaffold for developing new therapeutic agents with potential broad-spectrum antitumor activity (Ibrahim A. Al-Suwaidan et al., 2016).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy .

Safety and Hazards

Without specific information, it’s hard to assess the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it’s a potential drug, future research might focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a new material, research might focus on exploring its properties and potential applications .

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c1-12-5-7-16-14(9-12)19(25)15(11-24(16)2)21-22-20(23-28-21)13-6-8-17(26-3)18(10-13)27-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAQSXPADXAYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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